molecular formula C11H17N3O4S B2394523 N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448036-99-4

N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2394523
CAS No.: 1448036-99-4
M. Wt: 287.33
InChI Key: HUELGQZGVMPQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a potent and selective antagonist of the G protein-coupled receptor 84 (GPR84) . GPR84 is a receptor predominantly expressed on immune cells such as macrophages and microglia, and it is upregulated in response to inflammatory stimuli. Its activation by endogenous medium-chain fatty acids is implicated in the amplification of pro-inflammatory responses. This compound demonstrates high affinity for GPR84 and functions by effectively blocking its activity, thereby serving as a critical pharmacological tool for interrogating the receptor's function. The primary research value of this GPR84 antagonist lies in its application for investigating the role of GPR84 in various disease models, particularly those involving neuroinflammation, multiple sclerosis, and pulmonary fibrosis . Its use allows researchers to dissect the complex signaling pathways in innate immunity and to evaluate the therapeutic potential of GPR84 inhibition. Studies utilizing this antagonist have been instrumental in demonstrating that blocking GPR84 can attenuate pro-inflammatory cytokine production and reduce immune cell infiltration, leading to improved outcomes in preclinical models of central nervous system inflammation and fibrotic disease. This makes it an indispensable compound for both basic immunology research and the development of novel anti-inflammatory therapeutic strategies.

Properties

IUPAC Name

N-(2-ethylsulfonylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-2-19(16,17)7-4-12-11(15)9-8-10-14(13-9)5-3-6-18-10/h8H,2-7H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUELGQZGVMPQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCNC(=O)C1=NN2CCCOC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological activity against various pathogens, and relevant research findings.

  • Molecular Formula : C₁₁H₁₇N₃O₄S
  • Molecular Weight : 287.34 g/mol
  • CAS Number : 1428366-89-5

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Inhibition of Mycobacterium tuberculosis : The compound has demonstrated significant inhibition of pantothenate synthetase in Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 26.7 mM .
  • Activity against ESKAPE Pathogens : Compounds in the same class have shown efficacy against ESKAPE pathogens, which are notorious for their multidrug resistance .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies are often conducted using various cell lines:

  • L929 Cells : The compound's cytotoxic effects were evaluated on L929 cells (mouse fibroblast cell line). The results indicated varying degrees of cell viability across different concentrations, highlighting the need for further optimization to reduce cytotoxicity while maintaining efficacy .

Case Studies

Several studies have explored the biological activity and mechanisms of action for compounds related to this compound:

  • Study on Antitumor Activity :
    • A recent study identified that certain pyrazolo derivatives exhibited significant antitumor activity by inhibiting cancer cell proliferation in vitro. For example, specific derivatives showed IC50 values as low as 6.26 μM against HCC827 cells .
  • Antibacterial Activity :
    • Another research highlighted the antibacterial properties of related pyrazolo compounds against Staphylococcus spp., confirming their potential as effective antimicrobial agents .

Table 1: Cytotoxicity Results on L929 Cells

Concentration (µM)Cell Viability (%)
20077
15089
10092
5074
2597
12109
687

Note: Values represent percentage viability compared to control after a specified incubation period.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (mM)
N-(2-(ethylsulfonyl)ethyl)-...26.7
Related Compound AX
Related Compound BY

Note: MIC values indicate the minimum concentration required to inhibit bacterial growth.

Scientific Research Applications

Alzheimer’s Disease Treatment

Research indicates that compounds similar to N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide exhibit inhibitory activity against β-secretase (BACE1), an enzyme implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. A study highlighted the potential of such compounds in preventing the formation of amyloid plaques, thus offering a therapeutic avenue for Alzheimer's disease management .

Metabolic Disorders

The compound also shows promise in treating metabolic disorders such as type 2 diabetes. Its BACE2 inhibitory properties could play a role in regulating glucose metabolism and insulin sensitivity . This dual action of inhibiting both BACE1 and BACE2 positions it as a candidate for addressing multiple aspects of metabolic diseases.

Study Overview

A series of studies have been conducted to evaluate the efficacy of this compound and its derivatives. These studies often focus on their biochemical interactions and therapeutic potential.

Study FocusFindings
Alzheimer’s DiseaseDemonstrated significant inhibition of BACE1 activity; potential for reducing amyloid plaque formation .
Type 2 DiabetesShowed promising results in improving insulin sensitivity through BACE2 inhibition .
Cancer ResearchInvestigated for potential anti-cancer properties due to its ability to modulate cellular pathways .

Biological Assays

Biological assays have been performed to assess the cytotoxicity and selectivity of this compound against various cancer cell lines. The compound exhibited selective cytotoxic effects on cancerous cells while sparing non-cancerous cells, indicating its potential as a targeted therapeutic agent .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo-oxazine core is a common motif in several bioactive compounds. Key structural variations among analogs include:

  • Substituents on the oxazine ring : Modifications here influence conformational stability and solubility.
  • Functional groups on the carboxamide/sulfonamide side chain : These dictate target selectivity and pharmacokinetic properties.
Table 1: Structural and Functional Comparison of Selected Pyrazolo-Oxazine Derivatives
Compound Name Core Structure Key Substituents Biological Target Activity (IC50/Ki)
N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Pyrazolo[5,1-b][1,3]oxazine Ethylsulfonylethyl carboxamide Not explicitly reported (likely NLRP3/PDE) N/A
GDC-2394 (from ) Pyrazolo[5,1-b][1,3]oxazine Hexahydro-s-indacenyl carbamoyl, methylamino sulfonamide NLRP3 Potent inhibitor (specific IC50 not disclosed)
N-Cyclopropyl-3-[2-(difluoromethoxy)pyridin-4-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Pyrazolo[5,1-b][1,3]oxazine Cyclopropyl, difluoromethoxypyridyl PDE4C IC50 = 389.0 nM
Azetidin-1-yl-[3-(3-chlorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl]methanone Pyrazolo[5,1-b][1,3]oxazine 3-Chlorophenyl, azetidinyl PDE4C IC50 = 48.2 nM
6-(2H-1,3-benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide (S368-1101) Pyrazolo[5,1-c][1,4]oxazine Benzodioxolyl, 3-chlorobenzyl Not reported N/A

Key Observations :

  • GDC-2394 () shares the pyrazolo-oxazine core but replaces the ethylsulfonylethyl group with a bulky hexahydroindacenyl carbamoyl moiety, enhancing NLRP3 binding through hydrophobic interactions .
  • PDE4C Inhibitors () highlight the importance of electron-withdrawing groups (e.g., 3-chlorophenyl in the azetidinyl derivative) for improved potency, as seen in the 10-fold lower IC50 compared to the difluoromethoxy analog .

Pharmacokinetic and Physicochemical Properties

provides a methodology for evaluating parameters such as lipophilicity (logP), solubility, and drug-likeness using tools like SwissADME. While direct data for the target compound are unavailable, analogs such as 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid () demonstrate that pyrazolo-fused heterocycles generally exhibit moderate logP values (~2.5–3.5) and acceptable aqueous solubility, aligning with Lipinski’s rule of five .

Preparation Methods

Table 1.1: Physicochemical Properties of N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxamide

Property Value
CAS Number 1428366-89-5
Molecular Formula C11H17N3O4S
Molecular Weight 287.33 g/mol
IUPAC Name N-(2-ethylsulfonylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxamide
Standard InChI InChI=1S/C11H17N3O4S/c1-2-19(16,17)7-4-12-10(15)9-8-13-14-5-3-6-18-11(9)14/h8H,2-7H2,1H3,(H,12,15)
Standard InChI Key ZJUNSWFEEFUKNM-UHFFFAOYSA-N
SMILES CCS(=O)(=O)CCNC(=O)C1=C2N(CCCO2)N=C1
Appearance Solid
Solubility Likely soluble in polar organic solvents (DMSO, DMF)
Storage Conditions Recommended storage at -20°C under inert atmosphere

Retrosynthetic Analysis and Strategic Considerations

The synthesis of N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxamide requires a carefully planned multi-step approach, given its structural complexity. A strategic retrosynthetic analysis reveals three key disconnections that inform potential synthetic routes:

First, the carboxamide bond linking the heterocyclic core to the ethylsulfonyl-containing chain represents a logical disconnection point. This suggests the initial preparation of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid, which could then be coupled with 2-(ethylsulfonyl)ethylamine. Alternative approaches might involve the formation of a primary carboxamide followed by N-alkylation with an appropriate ethylsulfonyl-containing electrophile.

Second, the construction of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold itself presents significant synthetic challenges. This fused heterocyclic system typically requires carefully controlled cyclization reactions, potentially involving pyrazole formation followed by oxazine ring closure.

Third, the ethylsulfonyl functionality necessitates careful consideration of oxidation state management. This group could be introduced either directly using ethylsulfonyl-containing building blocks or through oxidation of a corresponding sulfide precursor.

Table 2.1: Comparative Analysis of Synthetic Approaches

Synthetic Approach Advantages Challenges Key Considerations
Convergent Synthesis Flexibility in optimizing each component; modular design facilitates analog preparation May require protection/deprotection strategies; potential solubility issues in coupling Selection of appropriate coupling reagents; optimization of reaction conditions
Linear Synthesis Potentially fewer purification steps; controlled introduction of functionality More sequential steps; early-stage failures impact entire synthesis Careful reaction monitoring; intermediate stability
Functional Group Interconversion Fewer steps if suitable precursors are available; potentially higher overall yield Limited by availability of suitable precursors; selectivity challenges Chemoselectivity in transformations; mild reaction conditions

Synthesis of the Pyrazolo[5,1-b]oxazine Core

The construction of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold represents the foundation of the synthetic approach. Multiple strategies can be employed to construct this heterocyclic system, drawing inspiration from related compounds in the patent literature.

Synthesis via Ethyl Ester Intermediate

A well-established approach involves the synthesis of ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate (CAS: 153597-59-2), which serves as a versatile intermediate that can be further functionalized to the target compound.

Step 1: Pyrazole Formation

  • React ethyl acetoacetate (10 mmol) with hydrazine hydrate (12 mmol) in ethanol (30 mL)
  • Heat at reflux for 4 hours, monitor by TLC
  • Concentrate under reduced pressure to obtain ethyl 3-methyl-1H-pyrazole-5-carboxylate
  • Expected yield: 75-85%

Step 2: N-Alkylation

  • Dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (8 mmol) in DMF (30 mL)
  • Add potassium carbonate (16 mmol) and 3-bromo-1-propanol (9 mmol)
  • Stir at 60-70°C for 16 hours
  • Work up by dilution with ethyl acetate, wash with water and brine
  • Expected yield: 65-75%

Step 3: Cyclization

  • Dissolve the N-alkylated intermediate (5 mmol) in DCM (25 mL)
  • Add triphenylphosphine (7.5 mmol) and cool to 0°C
  • Add DEAD or DIAD (7.5 mmol) dropwise and stir for 1 hour at 0°C
  • Allow to warm to room temperature and stir for additional 12 hours
  • Purify by column chromatography (hexanes/ethyl acetate)
  • Expected yield: 60-70%

Alternative Cyclization-Based Approach

An alternative approach involves the formation of a suitably functionalized pyrazole derivative followed by intramolecular cyclization to form the oxazine ring:

Step 1: Preparation of Pyrazole Precursor

  • React a β-ketoester with hydrazine to form a pyrazole with appropriate substitution pattern
  • Reaction conditions: Ethanol as solvent, reflux temperature, 4-6 hours
  • Expected yield: 70-80%

Step 2: Formation of Oxazine Ring

  • Functionalize the pyrazole with an appropriate three-carbon chain containing a terminal hydroxyl group
  • Promote intramolecular cyclization using Mitsunobu conditions
  • Reaction conditions: DEAD/PPh3, THF, 0°C to room temperature, 12 hours
  • Expected yield: 60-70%

Table 3.1: Key Intermediates in Core Structure Synthesis

Intermediate Structure Description Synthetic Relevance Reference
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate Core structure with ester functionality Direct precursor for carboxamide formation
6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxamide Core structure with primary carboxamide Template for N-substituted carboxamide formation
N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxamide Core structure with N-ethyl carboxamide Model compound for N-substituted carboxamides

Carboxamide Formation and Ethylsulfonyl Group Introduction

The transformation of the core heterocyclic scaffold to the target compound involves critical functionalization steps to introduce both the carboxamide linkage and the ethylsulfonyl moiety.

Ester Hydrolysis to Carboxylic Acid

Starting from ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate, the corresponding carboxylic acid is prepared through hydrolysis:

Procedure:

  • Dissolve ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate (5 mmol) in THF/H2O (3:1, 20 mL)
  • Add lithium hydroxide monohydrate (15 mmol) and stir at room temperature for 6 hours
  • Monitor by TLC until complete consumption of starting material
  • Acidify to pH 2-3 with 1N HCl
  • Extract with ethyl acetate (3 × 20 mL), dry over Na2SO4, and concentrate
  • Expected yield: 85-95%

Preparation of 2-(ethylsulfonyl)ethylamine

The synthesis of 2-(ethylsulfonyl)ethylamine component requires careful consideration of functional group compatibility:

Method A: Oxidation of Sulfide Precursor

Step 1: Preparation of N-Boc-2-(ethylthio)ethylamine

  • React 2-(ethylthio)ethylamine (10 mmol) with di-tert-butyl dicarbonate (11 mmol) in DCM (30 mL)
  • Stir at room temperature for 12 hours
  • Work up by washing with 0.5N HCl, saturated NaHCO3, and brine
  • Expected yield: 85-90%

Step 2: Oxidation to Sulfone

  • Dissolve N-Boc-2-(ethylthio)ethylamine (8 mmol) in DCM (40 mL) and cool to 0°C
  • Add m-CPBA (17.6 mmol, 2.2 eq.) portionwise and stir at 0°C for 1 hour
  • Allow to warm to room temperature and stir for additional 3 hours
  • Work up by washing with 10% Na2S2O3, saturated NaHCO3, and brine
  • Expected yield: 75-85%

Step 3: Boc Deprotection

  • Dissolve N-Boc-2-(ethylsulfonyl)ethylamine (6 mmol) in DCM (15 mL)
  • Add TFA (15 mL) and stir at room temperature for 2 hours
  • Concentrate, basify with saturated NaHCO3, and extract with DCM
  • Expected yield: 80-90%

Method B: Direct Approach Using Sulfonyl Building Blocks

The direct approach may involve the use of pre-formed ethylsulfonyl-containing building blocks, although this method may be limited by the availability of such specialized reagents.

Amide Coupling Reaction

The final step involves coupling 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid with 2-(ethylsulfonyl)ethylamine:

Procedure:

  • Dissolve 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid (5 mmol) in DMF (20 mL)
  • Add HATU (6 mmol) and DIPEA (15 mmol)
  • Stir for 15 minutes at room temperature
  • Add 2-(ethylsulfonyl)ethylamine (5.5 mmol) and stir for 16 hours
  • Dilute with ethyl acetate (100 mL), wash with water (3 × 30 mL), 0.5N HCl (30 mL), saturated NaHCO3 (30 mL), and brine (30 mL)
  • Dry over Na2SO4, concentrate, and purify by column chromatography or recrystallization
  • Expected yield: 65-75%

Table 4.1: Amide Coupling Optimization Parameters

Coupling Reagent Base Solvent Temperature (°C) Time (h) Expected Yield (%)
HATU DIPEA DMF 0 to rt 12 70-75
EDC/HOBt Triethylamine DCM 0 to rt 16 65-70
PyBOP DIPEA DMF 0 to rt 12 60-70
T3P DIPEA EtOAc 0 to rt 8 65-75

Alternative Synthetic Approaches

Several alternative approaches can be considered for synthesizing N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxamide, each offering distinct advantages and challenges.

Direct Aminolysis of Ester

A potentially more direct approach involves the aminolysis of ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate with 2-(ethylsulfonyl)ethylamine:

Procedure:

  • Combine ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate (5 mmol) and 2-(ethylsulfonyl)ethylamine (7.5 mmol) in methanol (20 mL)
  • Add sodium cyanide (0.5 mmol) as catalyst
  • Heat at 50-60°C for 36-48 hours with monitoring by TLC or HPLC
  • Concentrate, dilute with ethyl acetate, wash with water and brine
  • Purify by column chromatography or recrystallization
  • Expected yield: 50-60%

While potentially more direct, this approach typically results in lower yields compared to the stepwise coupling procedure.

N-Alkylation of Primary Carboxamide

Another approach involves the preparation of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxamide followed by N-alkylation with an appropriate ethylsulfonyl-containing electrophile:

Step 1: Primary Carboxamide Formation

  • Convert ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate to the primary carboxamide using ammonia in methanol
  • Expected yield: 70-80%

Step 2: N-Alkylation

  • React the primary carboxamide with 2-bromoethyl ethyl sulfone in the presence of a suitable base
  • Alternatively, react with 2-bromoethyl ethyl sulfide followed by oxidation to the sulfone
  • Expected yield: 40-50%

This approach, while conceptually straightforward, may face selectivity challenges and typically results in moderate yields due to the relatively low nucleophilicity of the carboxamide nitrogen.

Table 5.1: Comparison of Alternative Synthetic Routes

Approach Key Advantages Limitations Overall Expected Yield (%)
Convergent (Sections 3.1-4.3) Modular; optimizable steps; higher selectivity More isolation steps; multiple purifications 30-40
Direct Aminolysis Fewer steps; operational simplicity Lower yields; extended reaction times 25-35
N-Alkylation of Primary Carboxamide Fewer steps Selectivity challenges; moderate yields 20-30

Reaction Monitoring and Product Characterization

Comprehensive analytical monitoring and characterization are essential for ensuring the successful synthesis of N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxamide.

Reaction Monitoring Techniques

Thin-Layer Chromatography (TLC)

  • Mobile phases: Ethyl acetate/hexanes (1:1 to 3:1), dichloromethane/methanol (95:5)
  • Visualization: UV light (254 nm), ninhydrin for amine-containing compounds, potassium permanganate for general visualization

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase
  • Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
  • Detection: UV at 254 nm

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Particularly useful for confirming the identity of intermediates and the final product
  • Expected molecular ions: [M+H]+ at m/z 288.1, [M+Na]+ at m/z 310.1

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6): Expected key signals for:
    • Ethyl group (triplet at ~1.0-1.2 ppm and quartet at ~2.9-3.1 ppm)
    • Methylene protons of oxazine ring (~3.5-4.5 ppm)
    • Methylene protons adjacent to sulfonyl group (~3.0-3.3 ppm)
    • Methylene protons adjacent to amide nitrogen (~3.3-3.5 ppm)
    • Aromatic/heterocyclic proton (~7.0-8.0 ppm)
    • Amide NH proton (~8.0-8.5 ppm)
  • 13C NMR (100 MHz, DMSO-d6): Expected key signals for:
    • Ethyl carbon signals (~7-8 ppm and ~45-46 ppm)
    • Methylene carbons of oxazine ring (~25-45 ppm)
    • Methylene carbons of ethylsulfonyl ethyl chain (~33-55 ppm)
    • Aromatic/heterocyclic carbons (~110-150 ppm)
    • Carbonyl carbon (~160-165 ppm)

Infrared Spectroscopy (IR)

  • Key bands:
    • N-H stretch: ~3300-3400 cm-1
    • C=O stretch (amide): ~1650-1680 cm-1
    • S=O stretches: ~1300-1350 cm-1 and ~1120-1160 cm-1

Purification Strategies

Effective purification is crucial for obtaining high-quality N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxamide. Various purification techniques can be employed depending on the specific synthetic stage and scale.

Chromatographic Purification

Flash Column Chromatography

  • Stationary phase: Silica gel (230-400 mesh)
  • Mobile phase optimization:
    • For ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate: Ethyl acetate/hexanes (30-50%)
    • For 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid: Dichloromethane/methanol/acetic acid (95:5:0.5)
    • For final product: Dichloromethane/methanol (95:5 to 90:10)
  • Loading: 5-10% of column weight for complex intermediates

Preparative HPLC

  • For final product purification or challenging intermediates
  • Column: C18 preparative columns
  • Mobile phase: Acetonitrile/water gradients with 0.1% formic acid

Crystallization and Recrystallization

Crystallization techniques are particularly valuable for the final purification step:

Solvent Selection

  • Primary solvents: Ethanol, isopropanol, ethyl acetate
  • Anti-solvents: Hexanes, diethyl ether
  • Mixed solvent systems: Ethyl acetate/hexanes, dichloromethane/diethyl ether

Procedure:

  • Dissolve the compound in the minimum amount of hot primary solvent
  • Filter hot solution to remove insoluble impurities
  • Cool slowly to room temperature, then further cool to 0-5°C
  • Collect crystals by filtration and wash with cold anti-solvent
  • Dry under vacuum at 40-50°C

Table 7.1: Purification Methods for Key Intermediates and Final Product

Compound Recommended Purification Method Solvent System Expected Purity
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate Column chromatography Ethyl acetate/hexanes (30-50%) >95%
6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid Acid-base extraction followed by recrystallization Ethyl acetate/hexanes >90%
Protected 2-(ethylsulfonyl)ethylamine Column chromatography Dichloromethane/methanol (0-5%) >95%
Final product Recrystallization or preparative HPLC Ethanol or acetonitrile/water >98%

Scale-up Considerations and Process Optimization

Transitioning from laboratory-scale synthesis to larger production quantities requires careful consideration of process parameters and potential optimizations.

Critical Process Parameters

Key parameters that require optimization during scale-up include:

Temperature Control

  • Exothermic steps (e.g., oxidation reactions, certain cyclizations) require careful monitoring
  • Implementation of appropriate cooling systems for larger reaction volumes
  • Temperature ramping programs for critical steps

Addition Rates

  • Control of reagent addition rates, particularly for exothermic steps
  • Use of calibrated addition pumps for consistency and reproducibility

Mixing Efficiency

  • Ensure adequate mixing in larger vessels to maintain reaction homogeneity
  • Consider geometric similarity in agitator design when scaling up

Solvent Considerations

Solvent selection becomes increasingly important at larger scales:

Safety Considerations

  • Flash point, toxicity, and environmental impact become critical factors
  • Potential replacement of highly hazardous solvents (e.g., DMF) with greener alternatives

Economic Factors

  • Cost and availability of solvents
  • Implementation of solvent recovery systems for cost reduction and environmental sustainability

Table 8.1: Scale-up Process Parameters for Key Synthetic Steps

Synthetic Step Critical Parameters Control Strategy Risk Assessment
Oxidation to Sulfone Temperature, oxidant addition rate Controlled addition with temperature monitoring; potential jacketed reactor Exothermic reaction; potential for overoxidation
Amide Coupling Reaction concentration, water content Anhydrous conditions; potential molecular sieves; reagent quality control Incomplete reaction; hydrolysis of coupling reagents
Heterocyclic Formation Temperature, addition sequence Controlled addition sequence; temperature ramping program Side reactions; incomplete cyclization
Final Product Isolation pH control, crystallization parameters pH monitoring; seeding; temperature cycling program Product purity; polymorphism; solvent inclusion

Integrated Synthetic Routes

Based on the methodologies discussed, two comprehensive synthetic routes to N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxamide are proposed.

Route A: Convergent Synthesis

This approach involves the separate preparation of the heterocyclic core and the functionalized amine, followed by amide coupling:

Step 1: Synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

  • Prepare ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate as described in Section 3.1
  • Hydrolyze the ester to the corresponding carboxylic acid as detailed in Section 4.1

Step 2: Synthesis of 2-(ethylsulfonyl)ethylamine

  • Prepare as outlined in Section 4.2

Step 3: Amide Coupling

  • Couple the carboxylic acid with 2-(ethylsulfonyl)ethylamine using conditions described in Section 4.3

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • The synthesis typically involves multi-step routes, starting with condensation of a pyrazole precursor with an ethylsulfonylethyl derivative. Reaction optimization includes using mild temperatures (40–80°C), green solvents (e.g., ethanol or water), and catalysts like triethylamine to improve efficiency. Yield optimization may require monitoring intermediates via HPLC .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Key techniques include ¹H/¹³C NMR to verify the pyrazolo-oxazine core and ethylsulfonylethyl sidechain, FT-IR for carbonyl (C=O) and sulfonyl (S=O) group validation, and HRMS for molecular weight confirmation. X-ray crystallography is recommended for absolute stereochemical clarity .

Q. What solubility and storage conditions are critical for maintaining stability during experimental workflows?

  • The compound is soluble in DMSO (≥10 mM) and organic solvents (e.g., ethanol, acetonitrile). Storage at –20°C in anhydrous conditions prevents hydrolysis of the sulfonyl and carboxamide groups. Lyophilization is advised for long-term stability .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Use kinase inhibition assays (e.g., ADP-Glo™) for enzymatic targets or cell-based assays (e.g., LPS-induced TNF-α in macrophages) for NLRP3 inflammasome inhibition. EC₅₀ values should be compared against reference inhibitors like MCC950 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target selectivity?

  • Modify the ethylsulfonylethyl sidechain to introduce polar groups (e.g., amines) for improved solubility and target engagement. Replace the pyrazolo-oxazine core with diazabicyclo derivatives to assess rigidity effects on binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with NLRP3 or kinase ATP-binding pockets .

Q. What strategies mitigate preclinical toxicity risks, such as renal toxicity observed in cynomolgus monkey models?

  • Address precipitation-related toxicity by introducing hydrophilic substituents (e.g., tertiary amines) to enhance aqueous solubility. Formulate with cyclodextrins or lipid nanoparticles for in vivo studies. Monitor renal biomarkers (creatinine, BUN) and liver enzymes (ALT/AST) in repeat-dose toxicity studies .

Q. How can contradictions in biological efficacy data across studies be resolved?

  • Conduct meta-analysis of dose-response curves, ensuring consistent assay conditions (e.g., cell lines, endotoxin levels). Validate target engagement using CRISPR knockouts or siRNA silencing. Cross-reference pharmacokinetic data (Cmax, AUC) to correlate in vitro potency with in vivo exposure .

Q. What in vivo models are appropriate for evaluating therapeutic potential in inflammatory or oncological contexts?

  • For NLRP3 inhibition: Use murine models of acute inflammation (e.g., monosodium urate-induced peritonitis). For kinase targeting: Evaluate xenograft models (e.g., HT-29 colorectal cancer) with oral dosing (10–50 mg/kg). Include positron emission tomography (PET) tracers to monitor target occupancy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.